

An In-depth Technical Guide to the Chemical Characteristics of C₂₁H₄₂O₂ Isomers

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: [(Octadecyloxy)methyl]oxirane

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This technical guide provides a comprehensive overview of the chemical and physical characteristics of common compounds with the molecular formula C₂₁H₄₂O₂. The focus is on heneicosanoic acid, methyl eicosanoate, and isopropyl octadecanoate, providing key data, experimental protocols, and visualizations to support research and development activities.

Introduction to C₂₁H₄₂O₂ Isomers

The molecular formula C₂₁H₄₂O₂ primarily represents a variety of saturated fatty acids and their esters. These long-chain molecules are characterized by a 21-carbon backbone and two oxygen atoms, typically in a carboxyl or ester functional group. Their physical and chemical properties are largely dictated by the arrangement of these atoms and the nature of the functional group. This guide will focus on the most common straight-chain isomers: a carboxylic acid (heneicosanoic acid) and two of its esters (methyl eicosanoate and isopropyl octadecanoate).

Physicochemical Properties

The key physicochemical properties of heneicosanoic acid, methyl eicosanoate, and isopropyl octadecanoate are summarized in the tables below for easy comparison.

Table 1: General Properties of C₂₁H₄₂O₂ Isomers

Property	Heneicosanoic Acid	Methyl Eicosanoate	Isopropyl Octadecanoate
IUPAC Name	Heneicosanoic acid[1][2]	Methyl icosanoate[3]	Isopropyl octadecanoate[4]
Synonyms	Heneicosylic acid, C21:0[1][2]	Methyl arachidate[3][5]	Isopropyl stearate[4][6]
CAS Number	2363-71-5[2]	1120-28-1[3][7]	112-10-7
Molecular Weight	326.56 g/mol [8]	326.56 g/mol [3][7]	326.56 g/mol [6]
Appearance	Colorless solid, White to almost white powder/crystal[1][2][8]	White solid flakes (est.)[9]	Oily, colorless liquid[4]

Table 2: Thermal Properties of C21H42O2 Isomers

Property	Heneicosanoic Acid	Methyl Eicosanoate	Isopropyl Octadecanoate
Melting Point	74 - 77 °C[2][8]	45-55 °C[7][9]	10 °C[4]
Boiling Point	170 - 172 °C at 2 mmHg	215 - 216 °C at 10 mmHg[7]	343 °C[4]
Flash Point	173.1±12.5 °C[8]	> 110 °C[9]	> 113 °C

Table 3: Solubility and Other Properties of C21H42O2 Isomers

Property	Heneicosanoic Acid	Methyl Eicosanoate	Isopropyl Octadecanoate
Solubility	Soluble in chloroform (25 mg/ml)[8]. Practically insoluble in water.	Soluble in hot alcohol, ethanol, ether, benzene, and chloroform. Sparingly soluble in water.[9][10]	High solubility in nonpolar solvents. Relatively insoluble in polar solvents like water.[4]
LogP (Octanol/Water)	9.81[8]	9.30[9]	9.3[6]

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic techniques are essential for the identification and characterization of C₂₁H₄₂O₂ isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum of a long-chain saturated fatty acid or ester is characterized by a prominent signal from the methylene (-CH₂-) protons of the aliphatic chain, typically around 1.25 ppm. The terminal methyl (-CH₃) group appears as a triplet around 0.88 ppm. For heneicosanoic acid, the α-methylene protons adjacent to the carboxylic acid group resonate at approximately 2.34 ppm[2]. In methyl eicosanoate, the methoxy (-OCH₃) protons give a singlet at around 3.66 ppm, and the α-methylene protons are shifted to about 2.3 ppm. For isopropyl octadecanoate, the isopropyl methine proton appears as a septet, and the methyl groups as a doublet.
- ¹³C NMR:** The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid or ester is the most downfield signal, typically above 170 ppm. The carbons of the aliphatic chain produce a cluster of signals between 14 and 34 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional group.

- Heneicosanoic Acid:** A broad O-H stretching band from the carboxylic acid is observed between 2500 and 3300 cm⁻¹. A strong C=O stretching absorption appears around 1700

cm⁻¹.

- Esters (Methyl Eicosanoate, Isopropyl Octadecanoate): The characteristic C=O stretching vibration of the ester group is observed in the range of 1735-1750 cm⁻¹. A C-O stretching band is also present between 1000 and 1300 cm⁻¹. The broad O-H band seen in the carboxylic acid is absent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For fatty acids and their esters, electron ionization (EI) often leads to fragmentation of the aliphatic chain.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of C₂₁H₄₂O₂ isomers.

Sample Preparation for NMR Spectroscopy

- Sample Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR[11].
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial[4].
- Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
- Internal Standard: For quantitative analysis or precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.
- Degassing (Optional): For high-resolution experiments, particularly for samples sensitive to oxygen, degassing can be performed using the freeze-pump-thaw method[12].

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Application:** Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Spectrum Acquisition:** Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}400\text{ cm}^{-1}$ ^[3].
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after each measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMES)

This protocol is for the analysis of fatty acids after conversion to their more volatile methyl esters.

- **Derivatization (Esterification):**
 - To approximately 10 mg of the fatty acid sample, add 2 mL of a 2% sulfuric acid solution in methanol.
 - Heat the mixture at $50\text{-}60^{\circ}\text{C}$ for 1-2 hours.
 - After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.
 - Vortex the mixture and allow the layers to separate.
 - Carefully transfer the upper hexane layer containing the FAMES to a clean vial for GC-MS analysis.
- **GC-MS Conditions:**
 - **Injector:** Split/splitless injector at 250°C .
 - **Column:** A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

- Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 280-300°C) and hold.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.

Melting Point Determination (Capillary Method)

- Sample Preparation: Place a small amount of the finely powdered solid sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube in a melting point apparatus.
- Heating: Heat the sample slowly, at a rate of about 1-2°C per minute, when the temperature is within 15-20°C of the expected melting point.
- Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

p53-DNA Binding Inhibition Assay (Conceptual Workflow)

Heneicosanoic acid has been reported to act as a p53 inhibitor by inhibiting its dsDNA binding activity[8]. A typical in vitro assay to determine this activity would follow these general steps:

- Reagent Preparation: Prepare recombinant human p53 protein and a biotinylated DNA oligonucleotide containing a consensus p53 binding site.
- Binding Reaction: In a microplate well, incubate the p53 protein with the biotinylated DNA probe in a suitable binding buffer, in the presence and absence of the test compound (heneicosanoic acid) at various concentrations.
- Capture: Transfer the binding reaction mixture to a streptavidin-coated plate to capture the biotinylated DNA-protein complexes.

- **Washing:** Wash the plate to remove unbound protein.
- **Detection:** Add a primary antibody specific for p53, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a substrate that produces a detectable signal (e.g., colorimetric or chemiluminescent).
- **Data Analysis:** Measure the signal intensity, which is proportional to the amount of p53 bound to the DNA. A decrease in signal in the presence of the test compound indicates inhibition of DNA binding.

Visualizations

The following diagrams, created using the DOT language, illustrate the chemical structures and a conceptual workflow.

Caption: Chemical structures of common C₂₁H₄₂O₂ isomers.

Caption: General workflow for GC-MS analysis of fatty acids.

Caption: Conceptual workflow of a p53-DNA binding inhibition assay.

Applications and Biological Relevance

- **Heneicosanoic Acid:** This very-long-chain saturated fatty acid is found in some plants and microorganisms[2]. It has shown relevance in the production of foams and paints[1]. Notably, it has been identified as an inhibitor of the p53 tumor suppressor protein's DNA binding activity, suggesting potential applications in cancer research and therapy[8].
- **Methyl Eicosanoate:** This fatty acid methyl ester is a key component in the production of biodiesel[5]. It also serves as a model compound in lipid metabolism studies and has potential as a bio-lubricant due to its high viscosity and thermal stability[5].
- **Isopropyl Octadecanoate (Isopropyl Stearate):** Widely used in the cosmetics and personal care industry as an emollient and skin-conditioning agent, it provides a smooth feel to lotions and creams[4]. It is also utilized in industrial applications such as lubricants and surfactants[4].

This guide provides a foundational understanding of the chemical characteristics of key C₂₁H₄₂O₂ isomers. The detailed data and protocols are intended to be a valuable resource for researchers in chemistry, biology, and pharmacology.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Characteristics of C₂₁H₄₂O₂ Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107259#molecular-formula-c21h42o2-chemical-characteristics]

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